3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride
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Overview
Description
3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-d][1,2,3]triazine derivative with piperidine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thieno[3,2-d][1,2,3]triazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride involves its interaction with specific molecular targets within cells. It can inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its observed biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-Pyrimidine Hybrids: These hybrids also possess antimicrobial and anticancer properties.
Uniqueness
3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride is unique due to its specific combination of a piperidine ring with a thieno[3,2-d][1,2,3]triazine core, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-piperidin-4-ylthieno[3,2-d]triazin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS.ClH/c15-10-9-8(3-6-16-9)12-13-14(10)7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMDFKOTROKVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=C(C=CS3)N=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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